molecular formula C16H13NO3S2 B14465983 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one CAS No. 65782-70-9

2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one

Cat. No.: B14465983
CAS No.: 65782-70-9
M. Wt: 331.4 g/mol
InChI Key: QTUTWCYILSGQSP-UHFFFAOYSA-N
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Description

2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one is a complex organic compound that features a benzothiazole ring and a phenolic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one typically involves the reaction of 2-mercaptobenzothiazole with 4-hydroxy-3-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known to interact with various biological targets, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one is unique due to its combination of a benzothiazole ring and a phenolic moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

65782-70-9

Molecular Formula

C16H13NO3S2

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-hydroxy-3-methoxyphenyl)ethanone

InChI

InChI=1S/C16H13NO3S2/c1-20-14-8-10(6-7-12(14)18)13(19)9-21-16-17-11-4-2-3-5-15(11)22-16/h2-8,18H,9H2,1H3

InChI Key

QTUTWCYILSGQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CSC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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